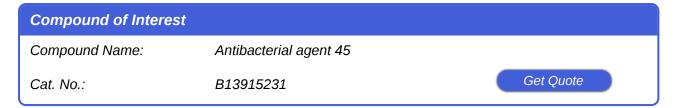


# Unlocking the Power of Combination Therapy: Methods for Assessing Antibacterial Synergy

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For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to combat bacterial infections. Combination therapy, the use of two or more antibiotics concurrently, presents a promising approach to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. Assessing the interaction between antimicrobial agents is paramount to identifying synergistic combinations with therapeutic potential. This document provides detailed application notes and protocols for the principal methods used to evaluate antibacterial synergy: the Checkerboard Assay, Time-Kill Curve Analysis, and E-test based methods.

### **Checkerboard Assay**

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][2] This technique involves testing a range of concentrations of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) of each drug in the presence of the other.

## **Experimental Protocol**

#### Materials:

- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard



- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Two antimicrobial agents (Drug A and Drug B) of known concentration
- Incubator (35-37°C)
- Microplate reader (optional, for spectrophotometric reading)

#### Procedure:

- Preparation of Drug Dilutions: Prepare serial twofold dilutions of Drug A and Drug B in the appropriate growth medium.
- Plate Setup:
  - Along the x-axis of a 96-well plate, dispense decreasing concentrations of Drug A.
  - Along the y-axis, dispense decreasing concentrations of Drug B.[3]
  - The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[4]
  - Include wells with each drug alone to determine their individual MICs.
  - Include a growth control well (no drug) and a sterility control well (no bacteria).
- Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading Results: Determine the MIC of each drug alone and in combination by visual
  inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration
  of the drug(s) that completely inhibits visible bacterial growth.

# **Data Presentation and Interpretation**

The interaction between the two antimicrobial agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:



FICI = FIC of Drug A + FIC of Drug B

#### Where:

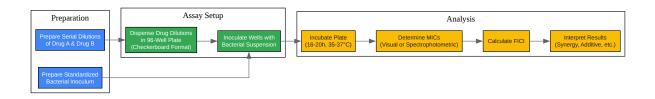
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI value is interpreted as follows:

FICI Value	Interpretation
≤ 0.5	Synergy
> 0.5 to ≤ 1.0	Additive
> 1.0 to < 4.0	Indifference
≥ 4.0	Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[5][6]

### **Workflow Diagram**



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Checkerboard Assay Workflow

# **Time-Kill Curve Analysis**



Time-kill curve analysis is a dynamic method that provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[7] It is considered the gold standard for assessing bactericidal activity and synergy.[8]

### **Experimental Protocol**

#### Materials:

- Flasks or tubes for broth culture
- Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 10<sup>6</sup> CFU/mL
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Antimicrobial agents (Drug A and Drug B) at desired concentrations (often based on MIC values)
- Shaking incubator (35-37°C)
- Apparatus for serial dilutions and plating (e.g., micropipettes, sterile saline, agar plates)
- · Colony counter

#### Procedure:

- Preparation: Prepare flasks containing broth with the desired concentrations of Drug A alone,
   Drug B alone, the combination of Drug A and Drug B, and a growth control (no drug).
- Inoculation: Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.
- Incubation and Sampling: Incubate the flasks in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.



 Incubation and Counting: Incubate the plates for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

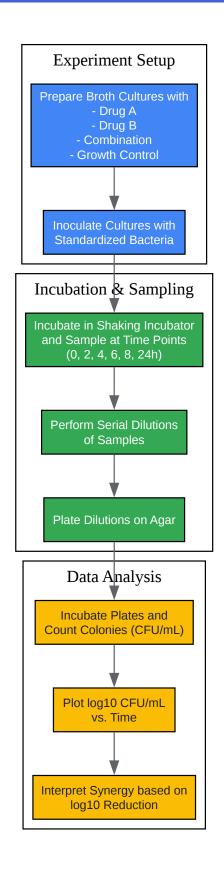
### **Data Presentation and Interpretation**

The results are presented as a graph of log10 CFU/mL versus time.

- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[9]
- Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.
- Antagonism is a  $\geq$  2-log10 increase in CFU/mL between the combination and the most active single agent.

## **Workflow Diagram**





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Time-Kill Curve Analysis Workflow



#### **E-test Based Methods**

The E-test (epsilometer test) utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.[10] Modifications of the standard E-test protocol can be used to assess synergy.

### **Experimental Protocol (Cross Method)**

#### Materials:

- Agar plates (e.g., Mueller-Hinton agar)
- Bacterial culture swabbed to create a lawn
- · E-test strips for Drug A and Drug B

#### Procedure:

- Inoculation: Inoculate the surface of an agar plate with the test organism to create a confluent lawn.
- Strip Application:
  - Place the E-test strip for Drug A on the agar surface.
  - Place the E-test strip for Drug B at a 90-degree angle to the first strip. The strips should intersect at their respective MIC values.[11]
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading Results: Observe the zone of inhibition. The shape of the inhibition zone at the intersection of the strips indicates the nature of the interaction.

### **Data Presentation and Interpretation**

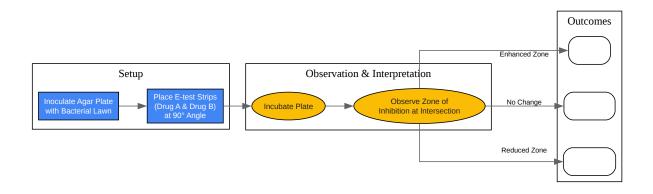
The interaction is interpreted based on the shape of the inhibition zone at the intersection of the E-test strips. A phantom zone or deformation of the ellipse of inhibition can indicate synergy. For a quantitative assessment, the FICI can be calculated by reading the MIC values from the strips where the inhibition ellipse intersects the strip in the combination zone.



Interaction	Observation
Synergy	Enhanced zone of inhibition at the intersection.
Additive	No change in the shape of the inhibition zones.
Antagonism	Reduced zone of inhibition at the intersection.

Table 2: Interpretation of E-test synergy results.

## **Logical Relationship Diagram**



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E-test Synergy Assessment Logic

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